CMX-2043

Descripción

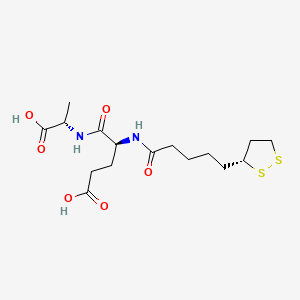

Structure

3D Structure

Propiedades

IUPAC Name |

(4S)-5-[[(1S)-1-carboxyethyl]amino]-4-[5-[(3R)-dithiolan-3-yl]pentanoylamino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O6S2/c1-10(16(23)24)17-15(22)12(6-7-14(20)21)18-13(19)5-3-2-4-11-8-9-25-26-11/h10-12H,2-9H2,1H3,(H,17,22)(H,18,19)(H,20,21)(H,23,24)/t10-,11+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQXRTCVZPIHBLD-TUAOUCFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CCCCC1CCSS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CCCC[C@@H]1CCSS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910627-26-8 | |

| Record name | CMX-2043 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910627268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CMX-2043 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12795 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CMX-2043 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83V80O4XY1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

CMX-2043: A Deep Dive into its Neuroprotective Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

CMX-2043 is a novel cytoprotective agent under investigation for its potential therapeutic benefits in neurological conditions, particularly traumatic brain injury (TBI). This technical guide provides an in-depth analysis of the core mechanism of action of this compound in neuronal cells, drawing from available preclinical and in vitro data. The multi-modal action of this compound, encompassing pro-survival signaling, mitochondrial protection, antioxidant effects, and modulation of calcium homeostasis, positions it as a promising candidate for mitigating the complex secondary injury cascade that follows neuronal injury.

Core Mechanisms of Action in Neuronal Cells

This compound exerts its neuroprotective effects through a concerted action on several key cellular pathways. Its mechanism is characterized by the activation of pro-survival signaling cascades, restoration of mitochondrial function, reduction of oxidative stress, and maintenance of calcium homeostasis.

Activation of the PI3K/Akt Signaling Pathway

A cornerstone of this compound's neuroprotective action is its ability to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival, growth, and proliferation.[1][2] In vitro studies have demonstrated that this compound induces the phosphorylation of Akt, a serine/threonine kinase, in a PI3K-dependent manner.[1] This activation is crucial for initiating a downstream cascade of anti-apoptotic and pro-survival signals.

Upstream, this compound has been shown to activate the insulin receptor kinase and, to a similar extent as its parent compound lipoic acid, the insulin-like growth factor 1 (IGF-1) receptor.[1] Activation of these receptor tyrosine kinases is a key initial step in triggering the PI3K/Akt pathway in neurons.[3][4]

Once activated, Akt phosphorylates a multitude of downstream targets that collectively contribute to neuronal survival. Key potential downstream effectors in the context of this compound's action include:

-

Glycogen Synthase Kinase 3β (GSK-3β): Akt is a known inhibitor of GSK-3β, a kinase that promotes apoptosis and inflammation.[5][6] By phosphorylating and inactivating GSK-3β, this compound can suppress these detrimental processes.[5][7]

-

Mammalian Target of Rapamycin (mTOR): The mTOR signaling pathway, a downstream target of Akt, is a central regulator of cell growth, protein synthesis, and autophagy.[8] Activation of mTOR signaling by this compound could contribute to neuronal repair and recovery.

-

Forkhead Box O (FOXO) Transcription Factors: Akt-mediated phosphorylation of FOXO transcription factors leads to their exclusion from the nucleus, thereby inhibiting the expression of pro-apoptotic genes.

The following diagram illustrates the proposed PI3K/Akt signaling pathway activated by this compound in neuronal cells.

References

- 1. This compound Mechanisms of Action In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mtec-sc.org [mtec-sc.org]

- 3. Insulin receptor in the brain: Mechanisms of activation and the role in the CNS pathology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insulin receptor activation by proinsulin preserves synapses and vision in retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of glycogen synthase kinase 3 beta in brain injury induced by myocardial ischemia/reperfusion injury in a rat model of diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New insights into the role of GSK-3β in the brain: from neurodegenerative disease to tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Involvement of GSK-3β Phosphorylation Through PI3-K/Akt in Cerebral Ischemia-Induced Neurogenesis in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | IGF1-Stimulated Posttraumatic Hippocampal Remodeling Is Not Dependent on mTOR [frontiersin.org]

An In-depth Technical Guide to CMX-2043 and its Relationship with Alpha-Lipoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

CMX-2043, a novel analogue of alpha-lipoic acid (ALA), has demonstrated enhanced cytoprotective properties with significant potential in treating conditions such as ischemia-reperfusion injury (IRI) and traumatic brain injury (TBI).[1][2][3] This technical guide provides a comprehensive overview of the core relationship between this compound and its parent compound, ALA, focusing on its multimodal mechanism of action, which includes superior antioxidant effects and potent activation of the Akt signaling pathway. This document collates quantitative data, details key experimental methodologies, and visualizes the underlying biological pathways and experimental workflows to serve as a resource for researchers and drug development professionals.

Introduction: From Alpha-Lipoic Acid to a More Potent Analogue

Alpha-lipoic acid is a naturally occurring antioxidant that has been recognized for its therapeutic potential in a variety of conditions involving oxidative stress and inflammation.[4][5] It is known to activate the cytoprotective protein kinase B (Akt) through the phosphatidylinositide 3-kinase (PI3K) pathway.[6] this compound, a new chemical entity, is a derivative of R-alpha-lipoic acid covalently linked to the dipeptide L-glutamyl-L-alanine.[7] This modification results in a compound that is significantly more potent than ALA in several cellular regulatory pathways.[1][2][6] this compound maintains the multi-modal mechanism of action of ALA but exhibits enhanced efficacy, making it a promising candidate for further clinical investigation.[1][2]

Quantitative Comparison of this compound and Alpha-Lipoic Acid

This compound has been shown to be more effective than alpha-lipoic acid in its antioxidant effects and in the activation of key signaling molecules. The following tables summarize the quantitative data from various in vitro assays.

Table 1: Comparison of Insulin Receptor Kinase (IRK) Activation

| Compound | EC50 (mmol/L) |

| This compound | 35 |

| Alpha-Lipoic Acid | 93 |

Data from a kinase activation assay demonstrates that this compound is more potent in activating the intracellular kinase domain of the insulin receptor.[7]

Table 2: Tyrosine Kinase Activation Profile (at 300 mM)

| Tyrosine Kinase | This compound (% Activity above Control) | Alpha-Lipoic Acid (% Activity above Control) | Fold Difference (this compound vs. ALA) |

| IRK | Data not specified | Data not specified | 1.5-fold more potent |

| IGF1R | No difference | No difference | No difference |

| Src | Data not specified | Data not specified | 4-fold more activated |

| Syk | Weakly inhibited | No effect | - |

| Tie2 | Weakly inhibited | No effect | - |

| Abl | Activated | No effect | - |

This table illustrates the differential effects of this compound and ALA on a panel of tyrosine kinases, highlighting the enhanced and specific activity of this compound.[1]

Table 3: Akt Phosphorylation in A549 Cells

| Compound | Concentration | Fold Increase in Phosphorylated Akt |

| This compound | Dose-dependent | More effective than LA at lower doses |

| R-α-LA | Dose-dependent | Less effective than this compound at lower doses |

A cytoblot assay in serum-starved A549 human lung adenocarcinoma cells showed that this compound is a more potent activator of Akt phosphorylation at serine 473 compared to R-α-lipoic acid.[1]

Table 4: Peroxyl Radical Absorbance Capacity of this compound Isomers

| Isomer | Relative Absorbance Capacity (Normalized to R-isomer) |

| (R)-CMX-2043 | 1.00 |

| (S)-CMX-2043 | Not statistically different |

| (R/S)-CMX-2043 | Not statistically different |

The antioxidant capacities of the different optical isomers of this compound were found to be similar in an oxygen radical absorbance capacity (ORAC) assay.[1]

Signaling Pathways and Mechanism of Action

This compound exerts its cytoprotective effects through a multi-modal mechanism of action, primarily involving the activation of the PI3K/Akt signaling pathway and potent antioxidant activity.

PI3K/Akt Signaling Pathway

This compound activates the PI3K/Akt pathway, a critical regulator of cell survival and apoptosis.[6] This activation is initiated through the stimulation of receptor tyrosine kinases, such as the insulin receptor kinase (IRK).[7] The activation of Akt by this compound has been shown to be dependent on PI3K, as it is abolished by the PI3K inhibitor LY294002.[8] Downstream of Akt, this compound's effects include the modulation of intracellular calcium levels and the inhibition of apoptotic pathways.[8][9]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay measures the antioxidant capacity of a sample against peroxyl radicals.

-

Reagents:

-

Fluorescein sodium salt

-

2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH)

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

-

Phosphate buffer (75 mM, pH 7.4)

-

-

Procedure:

-

Prepare a stock solution of Fluorescein in phosphate buffer.

-

Prepare Trolox standards of known concentrations.

-

In a 96-well black microplate, add the sample or Trolox standard.

-

Add the fluorescein solution to each well.

-

Incubate the plate at 37°C.

-

Initiate the reaction by adding AAPH solution to all wells.

-

Immediately measure the fluorescence decay at an excitation wavelength of 485 nm and an emission wavelength of 520 nm over time using a fluorescence microplate reader.

-

Calculate the area under the curve (AUC) for each sample and compare it to the Trolox standard curve to determine the ORAC value in Trolox equivalents.

-

Akt Phosphorylation Cytoblot Assay in A549 Cells

This assay quantifies the level of phosphorylated Akt in cells.

-

Cell Culture and Treatment:

-

Culture A549 human lung adenocarcinoma cells in appropriate media until they reach 70-90% confluency.

-

Serum-starve the cells for 16-24 hours to reduce basal Akt phosphorylation.

-

Treat the cells with various concentrations of this compound, alpha-lipoic acid, or vehicle control for the desired time (e.g., 45 minutes).

-

-

Cytoblot Procedure:

-

Fix the cells with 4% paraformaldehyde in PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with a primary antibody specific for phosphorylated Akt (Ser473).

-

Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add a chemiluminescent substrate and measure the signal using a plate reader.

-

Normalize the phospho-Akt signal to the total Akt signal, which is measured in parallel wells using an antibody for total Akt.

-

Immunocytochemistry for Phosphorylated Akt in H9c2 Cells

This method visualizes the localization and relative abundance of phosphorylated Akt within cells.

-

Cell Culture and Treatment:

-

Culture H9c2 rat cardiac myoblasts on glass coverslips.

-

Treat the cells with this compound or vehicle control for the desired duration (e.g., 3 hours).

-

-

Staining Procedure:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with 10% goat serum.

-

Incubate with a primary antibody against phosphorylated Akt (Ser473).

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.

-

Visualize and capture images using a fluorescence microscope.

-

Carbachol-Induced Cytosolic Calcium Overload Assay in CHO-M1-WT3 Cells

This assay assesses the ability of a compound to prevent an increase in intracellular calcium.

-

Cell Preparation and Dye Loading:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the M1 muscarinic receptor (CHO-M1-WT3).

-

Load the cells with the ratiometric calcium indicator dye Fura-2 AM.

-

-

Measurement of Intracellular Calcium:

-

Wash the cells to remove extracellular dye.

-

Pre-incubate the cells with this compound, alpha-lipoic acid, or vehicle control.

-

Stimulate the cells with carbachol to induce calcium release from the endoplasmic reticulum.

-

Measure the ratio of Fura-2 fluorescence at excitation wavelengths of 340 nm and 380 nm using a fluorescence imaging system.

-

The change in the 340/380 ratio is proportional to the change in intracellular calcium concentration.

-

In Vitro Tyrosine Kinase Activity Assay

This assay measures the ability of a compound to modulate the activity of specific tyrosine kinases.

-

Reagents:

-

Recombinant human tyrosine kinases (e.g., IRK, Src)

-

Kinase buffer

-

ATP

-

A suitable substrate (e.g., a synthetic peptide)

-

Anti-phosphotyrosine antibody

-

-

Procedure:

-

In a microplate, combine the recombinant kinase, kinase buffer, and the test compound (this compound or alpha-lipoic acid).

-

Initiate the kinase reaction by adding ATP and the substrate.

-

Incubate at 30°C for a defined period.

-

Stop the reaction.

-

Detect the amount of phosphorylated substrate using a method such as an ELISA with an anti-phosphotyrosine antibody or by measuring the depletion of ATP.

-

Preclinical Studies: Traumatic Brain Injury Model

This compound has shown promise in preclinical models of TBI. A key study utilized a porcine model to evaluate its efficacy.[10]

Experimental Workflow for TBI Porcine Model

The following diagram illustrates the workflow of a preclinical study of this compound in a porcine model of TBI.

Conclusion

This compound represents a significant advancement over its parent compound, alpha-lipoic acid. Its enhanced potency in activating the cytoprotective PI3K/Akt signaling pathway, coupled with its robust antioxidant properties, positions it as a promising therapeutic agent for conditions characterized by cellular stress and injury. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound. The visualization of its mechanism of action and experimental workflows offers a clear framework for understanding its therapeutic potential. Continued investigation into the multifaceted effects of this compound is warranted to fully elucidate its clinical utility.

References

- 1. | BioWorld [bioworld.com]

- 2. Flow injection microscopy for the study of intracellular calcium mobilization by muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. devtoolsdaily.com [devtoolsdaily.com]

- 4. mtec-sc.org [mtec-sc.org]

- 5. researchgate.net [researchgate.net]

- 6. dovepress.com [dovepress.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound Treatment Limits Neural Injury Pathophysiology and Promotes Neurological and Cognitive Recovery in a Pediatric Porcine Traumatic Brain Injury Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

Multi-modal Cytoprotective Effects of CMX-2043: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CMX-2043 is a novel synthetic compound derived from alpha-lipoic acid (ALA), an endogenous antioxidant.[1][2] It is chemically identified as α-N-(1,2-dithiolane-3-pentanoyl)glutamylalanine.[1] Developed to enhance the natural cytoprotective properties of ALA, this compound has demonstrated greater potency in preclinical and clinical studies.[1][2][3] This technical guide provides an in-depth overview of the multi-modal cytoprotective mechanisms of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways. The information is intended to support researchers, scientists, and drug development professionals in understanding and potentially applying this promising therapeutic agent.

Core Cytoprotective Mechanisms

This compound exerts its cytoprotective effects through a combination of antioxidant activity and the modulation of key intracellular signaling pathways.[1][4] Its multi-modal action suggests potential therapeutic applications in conditions characterized by ischemia-reperfusion injury and oxidative stress, such as cardiovascular events and traumatic brain injury.[1][5][6]

Antioxidant Properties

This compound is a potent scavenger of peroxyl radicals, a key contributor to cellular damage during oxidative stress.[1] The antioxidant capacity of this compound and its parent compound, R-α-lipoic acid, have been quantified using the Oxygen Radical Absorbance Capacity (ORAC) assay.[1]

Activation of the PI3K/Akt Signaling Pathway

A primary mechanism of this compound's cytoprotective action is the activation of the Phosphatidylinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[1][3] This pathway is a critical regulator of cell survival, proliferation, and metabolism.[7][8] this compound has been shown to activate this pathway by stimulating the insulin receptor kinase (IRK), leading to the phosphorylation and activation of Akt.[1] The activation of Akt by this compound is abolished by the PI3K inhibitor LY294002, confirming the pathway's dependence on PI3K.[1][4]

Modulation of Intracellular Calcium

Consistent with the activation of the Akt pathway, this compound has been shown to reduce carbachol-induced calcium overload in Chinese Hamster Ovary (CHO) cells.[1][4] This effect is significant as dysregulation of intracellular calcium is a key event in apoptotic cell death.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on this compound.

| Table 1: Oxygen Radical Absorbance Capacity (ORAC) | |

| Compound | Normalized Absorbance Capacity |

| (R)-CMX-2043 | 100 |

| (R/S)-CMX-2043 | 94 ± 4 |

| (S)-CMX-2043 | 89 ± 4 |

| R-α-Lipoic Acid | 114 ± 4 |

| L-Glutamyl-L-Alanine | 19 ± 1† |

| P < 0.05 when compared with this compound. †P < 0.001 when compared with this compound. Data are mean ± SEM (n=3).[1] |

| Table 2: Kinase Activation by this compound Stereoisomers | |||

| Compound (100 µM) | IRK (% Activity above Control) | IGF1R (% Activity above Control) | Src (% Activity above Control) |

| (R)-CMX-2043 | 78 ± 15 | 42 ± 1 | 70 ± 1 |

| (R/S)-CMX-2043 | 14 ± 1 | 27 ± 3 | 43 ± 1 |

| (S)-CMX-2043 | 4 ± 12 | 24 ± 10 | 19 ± 1 |

| Data are mean ± SEM (n=3).[1] |

| Table 3: Insulin Receptor Kinase (IRK) Activation | |

| Compound | EC50 (µM) |

| This compound | 35 |

| R-α-Lipoic Acid | 93 |

| L-Glutamyl-L-Alanine | Inactive |

| Data are mean (n=3).[1] |

| Table 4: Akt Phosphorylation in A549 Cells | |

| Treatment | Effect |

| This compound | Dose-dependent increase in phospho-Akt to total Akt ratio. More potent than R-α-Lipoic Acid. |

| This compound + LY294002 (5 µM) | Complete inhibition of Akt phosphorylation. |

| Data are mean ± SEM (n=4 for dose-response; n=3 for inhibition).[1] |

Experimental Protocols

Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay measures the peroxyl radical scavenging potency of a compound.[1]

-

Principle: Peroxyl radicals, produced by cells during reperfusion, cause a time-dependent decay in the fluorescence of fluorescein. An oxygen radical scavenger will diminish the rate of this decay.[1]

-

Procedure:

Kinase Activation Assays

These biochemical assays were used to determine the effect of this compound on the activity of various kinases.[1]

-

Insulin Receptor Kinase (IRK) and Insulin-like Growth Factor 1 Receptor (IGF1R) Activation:

-

Src Kinase Activation:

Akt Phosphorylation Assays

Two methods were employed to assess the phosphorylation of Akt in response to this compound treatment.[1]

-

Cytoblot Assay in A549 Cells:

-

A549 human lung adenocarcinoma cells are serum-starved prior to the experiment.

-

Cells are treated with various concentrations of this compound or R-α-lipoic acid for 45 minutes.[9]

-

In inhibition experiments, cells are co-treated with the PI3K inhibitor LY294002.[1]

-

Cells are then fixed and permeabilized.

-

Total Akt and phosphorylated Akt (at Ser473 and Thr308) are detected using specific antibodies.[9]

-

The ratio of phospho-Akt to total Akt is quantified.[1]

-

-

Immunocytochemistry in H9c2 Cells:

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the proposed signaling pathway for the cytoprotective effects of this compound.

Caption: this compound signaling pathway leading to cytoprotection.

Experimental Workflow: Akt Phosphorylation Cytoblot Assay

The following diagram outlines the key steps in the Akt phosphorylation cytoblot assay.

Caption: Workflow for Akt phosphorylation cytoblot assay.

Conclusion

This compound is a promising cytoprotective agent with a multi-modal mechanism of action that includes potent antioxidant effects and the activation of the pro-survival PI3K/Akt signaling pathway. The data presented in this technical guide highlight its enhanced potency compared to its parent compound, alpha-lipoic acid. The detailed experimental protocols and pathway diagrams provide a foundation for further research and development of this compound for therapeutic applications in ischemia-reperfusion injury and other conditions involving oxidative stress and apoptosis.

References

- 1. Site Unavailable [ischemix.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound Mechanisms of Action In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 9. ischemix.com [ischemix.com]

CMX-2043: A Deep Dive into the Activation of the Akt Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

CMX-2043 is a novel cytoprotective agent demonstrating significant therapeutic potential in preclinical and clinical studies for conditions such as ischemia-reperfusion injury and traumatic brain injury.[1][2] A key element of its mechanism of action is the activation of the pro-survival Akt signaling pathway.[3] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's activation of the Akt pathway, supported by quantitative data and detailed experimental protocols. This compound is a new chemical entity derived from alpha-lipoic acid (ALA), engineered to be more potent in activating cell regulatory pathways.[4]

Core Mechanism: PI3K-Dependent Akt Phosphorylation

This compound enhances cell survival and resilience through the activation of Protein Kinase B (Akt), a critical node in cell signaling that governs processes such as cell growth, proliferation, and apoptosis. The activation of Akt by this compound is mediated through the Phosphoinositide 3-kinase (PI3K) pathway.[5][6] This has been demonstrated by the complete inhibition of this compound-induced Akt phosphorylation in the presence of the PI3K inhibitor LY294002.[5][6]

The proposed signaling cascade initiated by this compound involves the activation of upstream receptor tyrosine kinases, leading to the recruitment and activation of PI3K. Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt and phosphoinositide-dependent kinase 1 (PDK1), bringing them into close proximity at the plasma membrane. This facilitates the phosphorylation of Akt at threonine 308 by PDK1 and at serine 473 by mTORC2, leading to its full activation.

Once activated, Akt phosphorylates a multitude of downstream targets to exert its cytoprotective effects. One notable consequence of Akt activation by this compound is the reduction of cytosolic calcium overload, a key event in apoptotic cell death.[5][6] Activated Akt is known to inhibit inositol 1,4,5-trisphosphate (IP3) receptors, thereby preventing the release of calcium from the endoplasmic reticulum.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies, highlighting the potency of this compound in activating key components of the Akt signaling pathway compared to its parent compound, R-a-lipoic acid (R-a-LA).

| Parameter | This compound | R-a-Lipoic Acid | Cell Line | Reference |

| Insulin Receptor Kinase (IRK) Activation (EC50) | 35 mmol/L | 93 mmol/L | N/A | [5] |

| Akt Phosphorylation | More potent | Less potent | A549 | [5][6] |

Signaling Pathway and Experimental Workflow Diagrams

This compound-Mediated Akt Signaling Pathway

Caption: this compound activates the PI3K/Akt signaling pathway.

Experimental Workflow for Assessing Akt Phosphorylation

Caption: Western blot workflow for Akt phosphorylation analysis.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the effect of this compound on the Akt signaling pathway.

In Vitro Kinase Assays (e.g., Insulin Receptor Kinase)

-

Objective: To determine the direct effect of this compound on the activity of upstream kinases.

-

Methodology:

-

Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Prepare a reaction mixture containing the purified recombinant kinase (e.g., Insulin Receptor Kinase), a suitable substrate (e.g., a generic tyrosine kinase substrate), and ATP.

-

Add varying concentrations of this compound or the control compound (R-a-lipoic acid) to the reaction mixture.

-

Incubate the mixture at 30°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Terminate the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using a luminescence-based detection method.

-

Plot the kinase activity against the compound concentration to determine the EC50 value.

-

Western Blotting for Akt Phosphorylation

-

Objective: To quantify the level of Akt phosphorylation in cells treated with this compound.

-

Methodology:

-

Cell Culture and Treatment: Plate human lung adenocarcinoma cells (A549) and grow to 80-90% confluency. Serum-starve the cells for 12-24 hours prior to treatment. Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 45 minutes). For inhibition studies, pre-incubate cells with LY294002 (a PI3K inhibitor) for 30-60 minutes before adding this compound.[7]

-

Protein Extraction: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for phosphorylated Akt (Ser473 or Thr308) and total Akt overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. Normalize the phosphorylated Akt signal to the total Akt signal to determine the relative level of Akt activation.

-

Cytosolic Calcium Measurement

-

Objective: To assess the effect of this compound on intracellular calcium levels, a downstream consequence of Akt activation.

-

Methodology:

-

Cell Culture and Loading: Culture CHO-M1-WT3 cells and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for a specified time (e.g., 30 minutes) at 37°C.[7]

-

Treatment: Treat the cells with this compound or vehicle control.

-

Stimulation: Stimulate the cells with a calcium-mobilizing agent such as carbachol to induce calcium release from intracellular stores.

-

Fluorescence Measurement: Measure the changes in intracellular calcium concentration by monitoring the fluorescence intensity of the calcium indicator dye using a fluorometer or a fluorescence microscope.

-

Data Analysis: Quantify the reduction in the carbachol-induced calcium peak in this compound-treated cells compared to control cells.

-

Conclusion

This compound is a promising therapeutic agent that exerts its cytoprotective effects through a multi-modal mechanism of action, with the activation of the PI3K/Akt signaling pathway being a central component.[3] The data presented in this guide demonstrate that this compound is a potent activator of this pro-survival pathway, outperforming its parent compound, R-a-lipoic acid. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the nuanced molecular interactions of this compound and to explore its full therapeutic potential in various disease models. The continued elucidation of the downstream targets of this compound-activated Akt will undoubtedly pave the way for its clinical application in a range of pathologies characterized by cellular stress and apoptosis.

References

- 1. This compound by Ischemix for Traumatic Brain Injury: Likelihood of Approval [pharmaceutical-technology.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. mtec-sc.org [mtec-sc.org]

- 4. Site Unavailable [ischemix.com]

- 5. Site Unavailable [ischemix.com]

- 6. This compound Mechanisms of Action In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

CMX-2043: A Technical Deep Dive into its Antioxidant Properties and Cytoprotective Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

CMX-2043, a novel synthetic analogue of R-α-lipoic acid (R-a-LA), has demonstrated significantly enhanced cytoprotective and antioxidant properties compared to its parent compound.[1][2] This technical guide provides an in-depth analysis of the core antioxidant mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its key signaling pathways. This compound's multi-modal mechanism of action, encompassing direct antioxidant effects and activation of pro-survival cellular pathways, positions it as a promising therapeutic candidate for conditions involving ischemia-reperfusion injury and oxidative stress, such as traumatic brain injury and cardiac events.[3][4][5]

Core Antioxidant and Cytoprotective Mechanisms

This compound is a small molecule engineered for enhanced safety and efficacy, building upon the natural antioxidant capabilities of alpha-lipoic acid.[6] Its primary mechanism of action involves a dual approach: direct scavenging of reactive oxygen species (ROS) and the activation of the critical PI3K/Akt cell survival pathway.[1][7] This activation leads to a cascade of downstream effects that protect cells from apoptotic death and oxidative damage.

Direct Antioxidant Activity

This compound exhibits potent direct antioxidant effects, as demonstrated by its capacity to absorb peroxyl radicals.[8] This intrinsic ability to neutralize harmful free radicals is a foundational aspect of its cytoprotective profile.

Activation of the PI3K/Akt Signaling Pathway

A cornerstone of this compound's mechanism is its ability to stimulate the phosphatidylinositide 3-kinase (PI3K)/Akt signaling pathway, a well-established cascade crucial for cell survival and proliferation.[1][4] this compound has been shown to be more potent than R-a-LA in activating Akt phosphorylation.[1] This activation is mediated through upstream activation of insulin receptor kinase (IRK) and soluble tyrosine kinases.[1][7] The dependence of Akt phosphorylation on the PI3K pathway was confirmed by experiments where the PI3K inhibitor LY294002 completely abolished this compound-induced Akt phosphorylation.[1][2]

Downstream Cytoprotective Effects

The activation of the PI3K/Akt pathway by this compound initiates several downstream effects that contribute to its overall cytoprotective and antioxidant properties:

-

Inhibition of Apoptosis: Activated Akt is a known inhibitor of apoptotic processes, promoting cell survival in the face of cellular stress.[1]

-

Reduction of Calcium Overload: this compound has been shown to reduce carbachol-induced calcium overload, an effect consistent with Akt activation.[1][2] Activated Akt can inhibit inositol 1,4,5-triphosphate receptors, thereby reducing the release of calcium from the endoplasmic reticulum.[1]

-

Mitochondrial Protection: By activating Akt, this compound is believed to inhibit the opening of the mitochondrial permeability transition pore (mPTP), a key event in reperfusion injury that is triggered by oxidative stress and calcium overload.[1] This helps to preserve mitochondrial function and reduce the generation of mitochondrial ROS.[9][10] Studies in animal models of traumatic brain injury have shown that this compound reduces mitochondrial ROS and decreases oxidative injury.[9][11]

-

Restoration of Mitochondrial Bioenergetics: this compound has been observed to improve mitochondrial bioenergetics in preclinical models of traumatic brain injury.[4][10]

Quantitative Data

The following tables summarize the quantitative data from in vitro studies comparing the activity of this compound with its parent compound, R-α-lipoic acid, and other related molecules.

Table 1: Relative Antioxidant Capacity

| Compound | Relative Peroxyl Radical Absorbance Capacity (Normalized to this compound) |

| This compound (R-isomer) | 1.00 |

| R-α-Lipoic Acid | 0.75 |

| S-α-Lipoic Acid | 0.72† |

| Racemic-α-Lipoic Acid | 0.78 |

*P < 0.05 when compared with this compound. †P < 0.001 when compared with this compound.[1] Data derived from Oxygen Radical Absorbance Capacity (ORAC) assay.[1]

Table 2: Tyrosine Kinase Activation

| Compound (100 µM) | Insulin Receptor Kinase (% Activity Above Control) | Soluble Tyrosine Kinase (Src) (% Activity Above Control) | Insulin-like Growth Factor 1 Receptor (% Activity Above Control) |

| This compound | ~140% | ~110% | ~60% |

| R-α-Lipoic Acid | ~60% | ~40% | ~60% |

Data from biochemical assays.[1]

Table 3: Akt Phosphorylation in A549 Cells

| Compound | Relative Akt Phosphorylation (Phospho-Akt / Total Akt Ratio) |

| This compound (50 µM) | Significantly higher than R-α-LA |

| R-α-Lipoic Acid (50 µM) | Lower than this compound |

This compound was found to be more potent in a dose-dependent manner compared to R-a-LA.[1]

Experimental Protocols

Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay was utilized to determine the direct antioxidant capacity of this compound and related compounds against peroxyl radicals.

-

Principle: The assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (e.g., fluorescein) that is induced by a peroxyl radical generator (e.g., AAPH). The protection provided by the antioxidant is quantified by the area under the fluorescence decay curve.

-

Methodology:

-

Test compounds (this compound, R-a-LA, etc.) were prepared at various concentrations.

-

The compounds were mixed with a fluorescent probe in a multi-well plate.

-

The reaction was initiated by the addition of a peroxyl radical generator.

-

Fluorescence was monitored over time at a specific excitation and emission wavelength.

-

The antioxidant capacity was calculated relative to a standard antioxidant (e.g., Trolox) and the results for different compounds were normalized for comparison.[1]

-

Cellular Akt Phosphorylation Assay

This cell-based assay was employed to assess the ability of this compound to induce the phosphorylation of Akt, a key step in the PI3K/Akt signaling pathway.

-

Cell Line: A549 human lung adenocarcinoma cells were used.[1]

-

Methodology:

-

A549 cells were cultured to an appropriate confluency in multi-well plates.

-

Cells were serum-starved to reduce baseline Akt phosphorylation.

-

Cells were then treated with various concentrations of this compound or R-a-LA for a specified duration (e.g., 45 minutes).[8]

-

For inhibitor studies, cells were pre-treated with the PI3K inhibitor LY294002 before the addition of this compound.[1]

-

Following treatment, cells were lysed, and the protein concentration of the lysates was determined.

-

The levels of phosphorylated Akt (p-Akt) and total Akt were quantified using an enzyme-linked immunosorbent assay (ELISA) or Western blotting.

-

The ratio of p-Akt to total Akt was calculated to determine the extent of Akt activation.[1]

-

Signaling Pathways and Experimental Workflow

Caption: this compound activates the PI3K/Akt signaling pathway, leading to cytoprotection.

Caption: Workflow for assessing this compound-induced Akt phosphorylation in A549 cells.

Conclusion

This compound is a promising cytoprotective agent with a multi-faceted mechanism of action centered on potent antioxidant and anti-apoptotic activities.[1] Its superiority over its parent compound, R-α-lipoic acid, in both direct antioxidant capacity and the activation of the pro-survival PI3K/Akt signaling pathway has been demonstrated through robust in vitro studies.[1][2] The detailed understanding of its molecular mechanisms, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for its continued development as a therapeutic for indications characterized by oxidative stress and cellular injury.[3][4]

References

- 1. Site Unavailable [ischemix.com]

- 2. This compound Mechanisms of Action In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound by Ischemix for Traumatic Brain Injury: Likelihood of Approval [pharmaceutical-technology.com]

- 4. mtec-sc.org [mtec-sc.org]

- 5. New compound may help the brain heal itself after injury [news.uga.edu]

- 6. Site Unavailable [ischemix.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. | BioWorld [bioworld.com]

- 11. firstwordpharma.com [firstwordpharma.com]

CMX-2043: A Technical Guide to its Influence on Anti-Apoptotic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

CMX-2043, a novel cytoprotective agent, has demonstrated significant potential in mitigating cellular damage, particularly in the context of ischemia-reperfusion injury and traumatic brain injury. A substantial body of preclinical evidence indicates that the anti-apoptotic effects of this compound are primarily mediated through the strategic activation of the PI3K/Akt signaling pathway. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-apoptotic actions of this compound, offering a comprehensive resource for researchers and drug development professionals. The guide details the activation of key signaling cascades, presents available quantitative data, outlines experimental methodologies, and visualizes the intricate pathways involved.

Core Mechanism of Action: PI3K/Akt Pathway Activation

The principal anti-apoptotic mechanism of this compound is its ability to activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival and proliferation.[1][2][3] this compound, a derivative of alpha-lipoic acid, has been shown to be more potent than its parent compound in activating this cascade.[2]

Upstream Activation

This compound initiates its anti-apoptotic signaling by activating upstream tyrosine kinases, including the insulin receptor kinase (IRK).[2] This activation leads to the recruitment and activation of PI3K.

Akt Phosphorylation

Once activated, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt (also known as Protein Kinase B), bringing it to the plasma membrane where it is phosphorylated and activated by other kinases. In vitro studies have demonstrated that this compound induces a significant, dose-dependent increase in the phosphorylation of Akt at serine 473.[2] This phosphorylation is a hallmark of Akt activation and is crucial for its downstream signaling. The dependence of this compound on the PI3K pathway is confirmed by experiments showing that the PI3K inhibitor LY294002 completely abolishes this compound-induced Akt phosphorylation.[1][2]

Downstream Anti-Apoptotic Effects of this compound-Mediated Akt Activation

The activation of Akt by this compound triggers a cascade of downstream events that collectively contribute to the suppression of apoptosis.

Regulation of Calcium Homeostasis

A key identified downstream effect of this compound-mediated Akt activation is the reduction of cytosolic calcium overload.[1][2] Activated Akt is known to inhibit inositol 1,4,5-triphosphate (IP3) receptors, which are responsible for the release of calcium from the endoplasmic reticulum.[2] By preventing excessive calcium accumulation in the cytoplasm, this compound mitigates a critical trigger for the opening of the mitochondrial permeability transition pore (mPTP), an event that can lead to the release of pro-apoptotic factors and subsequent cell death.[2]

Potential Modulation of Bcl-2 Family Proteins and Caspases

While direct experimental evidence specifically for this compound is still emerging, the activation of Akt is well-established to influence the activity of key apoptotic regulators:

-

Bcl-2 Family Proteins: Akt can phosphorylate and inactivate pro-apoptotic Bcl-2 family members such as Bad. Phosphorylated Bad is sequestered in the cytoplasm by 14-3-3 proteins, preventing it from binding to and inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL at the mitochondrial membrane. This leads to a higher ratio of anti-apoptotic to pro-apoptotic proteins, thereby preserving mitochondrial integrity.

-

Caspases: Akt can inhibit the activation of executioner caspases, such as caspase-3, which are the central effectors of apoptosis. This can occur through various mechanisms, including the phosphorylation and inhibition of pro-caspase-9.

Further research is warranted to specifically delineate the effects of this compound on the phosphorylation status and expression levels of individual Bcl-2 family members and the activity of caspases.

Role of the MAPK/ERK Pathway

The involvement of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway in the anti-apoptotic effects of this compound is not yet clearly defined in the available literature. While the MAPK/ERK pathway is a significant regulator of cell survival and apoptosis, current studies on this compound have primarily focused on the PI3K/Akt cascade. One study noted that factors from embryonic stem cells inhibited apoptosis in H9c2 cells via the PI3K/Akt pathway but not the ERK pathway, suggesting a potential for pathway specificity in cytoprotection. However, direct investigation into the effects of this compound on ERK signaling is necessary to provide a complete picture of its anti-apoptotic mechanisms.

Quantitative Data

The following table summarizes the key quantitative findings from in vitro studies on this compound.

| Parameter | Cell Line | Treatment | Result | Reference |

| Akt Phosphorylation (Ser473) | A549 (human lung adenocarcinoma) | This compound | 3-fold increase | [2] |

| Insulin Receptor Kinase (IRK) Activation (EC50) | In vitro kinase assay | This compound | 35 µmol/L | [2] |

| Akt Phosphorylation Inhibition | A549 | This compound + 5 mmol/L LY294002 | Complete inhibition | [2] |

Experimental Protocols

Cytoblot Assay for Akt Phosphorylation in A549 Cells

This in-cell Western blot assay is used to quantify the levels of phosphorylated Akt relative to total Akt.

Materials:

-

A549 human lung adenocarcinoma cells

-

Microtiter plates

-

Fetal Bovine Serum (FBS)

-

This compound

-

PI3K inhibitor (e.g., LY294002)

-

Fixation and permeabilization buffers

-

Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

-

Fluorescently labeled secondary antibodies

-

Imaging system for detection

Protocol:

-

Plate A549 cells at 70% confluence in microtiter plates.

-

After overnight incubation for cell attachment, change the medium to one containing 0.1% FBS and incubate for another 24 hours to serum-starve the cells and reduce basal Akt phosphorylation.

-

Treat the cells with various concentrations of this compound or a vehicle control for 45 minutes. For inhibition experiments, pre-treat with LY294002 prior to this compound addition.

-

Fix and permeabilize the cells according to standard immunocytochemistry protocols.

-

Incubate with primary antibodies against phosphorylated Akt (Ser473) and total Akt.

-

Wash and incubate with appropriate fluorescently labeled secondary antibodies.

-

Acquire images and quantify the fluorescence intensity for both phosphorylated and total Akt.

-

Normalize the phospho-Akt signal to the total Akt signal and subtract the background for analysis.

Immunocytochemistry for Phosphorylated Akt in H9c2 Cells

This method visualizes the increase in phosphorylated Akt within cells following treatment with this compound.

Materials:

-

H9c2 rat cardiac myocyte cells

-

Cell culture plates or coverslips

-

This compound

-

PI3K inhibitor (e.g., LY294002)

-

Fixation and permeabilization buffers

-

Primary antibody: anti-phospho-Akt

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Protocol:

-

Culture H9c2 cells on appropriate plates or coverslips.

-

Treat cells with this compound or a vehicle control for 3 hours. For inhibition studies, pre-incubate with LY294002 for 30 minutes before adding this compound.[2]

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100).

-

Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

-

Incubate with a primary antibody specific for phosphorylated Akt.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize the cells using a fluorescence microscope.

-

Capture and analyze images to assess the intensity and localization of the phospho-Akt signal.

Visualizations

Signaling Pathway of this compound Anti-Apoptotic Action

Caption: this compound anti-apoptotic signaling pathway.

Experimental Workflow for Akt Phosphorylation Cytoblot Assay

Caption: Workflow for Akt phosphorylation cytoblot assay.

Conclusion and Future Directions

This compound exerts its anti-apoptotic effects predominantly through the activation of the PI3K/Akt signaling pathway, leading to downstream consequences such as the modulation of intracellular calcium levels. The provided data and protocols offer a solid foundation for further investigation into this promising cytoprotective agent.

Future research should focus on:

-

Delineating the specific effects of this compound on Bcl-2 family proteins and caspases to provide a more complete understanding of its downstream anti-apoptotic mechanisms.

-

Investigating the potential involvement of the MAPK/ERK pathway in this compound-mediated cytoprotection to explore other potential avenues of its action.

-

Expanding in vivo studies to translate these molecular findings into a broader physiological context and to further validate the therapeutic potential of this compound.

This comprehensive technical guide serves as a valuable resource for the scientific community, aiming to accelerate the research and development of this compound as a novel therapeutic agent for conditions associated with excessive apoptosis.

References

CMX-2043: A Novel Cytoprotective Agent in Ischemia-Reperfusion Injury

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Ischemia-reperfusion injury (IRI) is a paradoxical phenomenon where cellular damage is exacerbated upon the restoration of blood flow to ischemic tissue.[1][2] This secondary injury cascade is a significant cause of morbidity and mortality in various clinical settings, including myocardial infarction, stroke, organ transplantation, and major surgery.[3][4] CMX-2043, a novel analogue of alpha-lipoic acid (ALA), has emerged as a promising therapeutic candidate for mitigating IRI.[5][6] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical efficacy, and clinical evaluation in the context of ischemia-reperfusion injury.

Core Mechanism of Action: A Dual Approach to Cytoprotection

This compound is a new chemical entity synthesized by covalently linking R-α-lipoic acid to the dipeptide L-glutamyl-L-alanine.[7] This modification enhances the inherent cytoprotective properties of ALA, resulting in a more potent molecule with a multi-modal mechanism of action.[7][8] The protective effects of this compound are primarily attributed to its potent antioxidant activity and its ability to activate pro-survival signaling pathways.[6][7][9]

Signaling Pathway Activation

A key mechanism of this compound is the activation of the PI3K/Akt signaling pathway, a central regulator of cell survival, growth, and metabolism.[7][9] this compound has been shown to be more effective than its parent molecule, R-α-lipoic acid, in activating this pathway.[7] The activation of Akt by this compound is dependent on the upstream activation of phosphatidylinositide 3-kinase (PI3K), as demonstrated by the complete inhibition of Akt phosphorylation in the presence of the PI3K inhibitor LY294002.[6][7]

The activation of this pathway by this compound leads to several downstream effects that contribute to cytoprotection, including:

-

Inhibition of Apoptosis: Activated Akt can phosphorylate and inactivate several pro-apoptotic proteins.

-

Reduction of Calcium Overload: this compound has been shown to reduce carbachol-induced calcium overload, an effect consistent with Akt activation.[6][7]

-

Mitochondrial Protection: Akt activation is reported to inhibit the opening of the mitochondrial permeability transition pore (mPTP), a key event in cell death during reperfusion.[7]

Quantitative Data Summary

The enhanced potency of this compound compared to its parent compound, R-α-lipoic acid (R-a-LA), has been demonstrated across various in vitro and in vivo studies.

| Parameter | This compound | R-α-Lipoic Acid | Notes | Reference |

| In Vitro Kinase Activation | ||||

| Insulin Receptor Kinase Activation | More effective | Less effective | Activity measured as percentage above control at 100 µM. | [7] |

| Soluble Tyrosine Kinase Activation | More effective | Less effective | Activity measured as percentage above control at 100 µM. | [7] |

| Akt Phosphorylation | More potent | Less potent | Dose-dependent increase observed for both compounds. | [7] |

| In Vivo Efficacy (Rat Cardiac IRI Model) | ||||

| Myocardial Infarct to Area at Risk (MI/AR) Ratio Reduction | 36% reduction (P < .001) | Not as effective | Most efficacious dose administered 15 minutes prior to ischemia. | [5] |

| Phase 2a Clinical Trial (SUPPORT-1) | ||||

| Peak CK-MB Reduction (2.4 mg/kg vs. Placebo) | Statistically significant (P = 0.05) | N/A | [10] | |

| Peak Troponin T Reduction (2.4 mg/kg vs. Placebo) | Statistically significant (P = 0.03) | N/A | [10] | |

| CK-MB ≥3X ULN (2.4 mg/kg vs. Placebo) | 0% vs. 16% (P = 0.02) | N/A | ULN: Upper Limit of Normal. | [10] |

| Troponin T ≥3X ULN (2.4 mg/kg vs. Placebo) | 16% vs. 39% (P = 0.05) | N/A | ULN: Upper Limit of Normal. | [10] |

Experimental Protocols

Preclinical Rat Model of Cardiac Ischemia-Reperfusion Injury

This model was crucial in establishing the in vivo efficacy of this compound.[5]

Objective: To evaluate the efficacy of this compound in reducing myocardial infarct size in a rat model of cardiac IRI.

Methodology:

-

Animal Model: Male Sprague-Dawley rats were used.[5]

-

Surgical Procedure:

-

Anesthesia was induced and maintained.

-

The chest was opened to expose the heart.

-

A ligature was placed around the left coronary artery.[5]

-

-

Ischemia: The left coronary artery was occluded for 30 minutes to induce ischemia.[5]

-

Drug Administration: this compound or a placebo was administered at various doses and times relative to the ischemic event (before, during, and at reperfusion).[5]

-

Reperfusion: The ligature was released, allowing for 24 hours of reperfusion.[5]

-

Infarct Size Assessment:

-

Endpoint: The primary measure of efficacy was the ratio of the myocardial infarction zone (MI) to the ischemic area at risk (AR).[5]

References

- 1. Pathophysiology of Reperfusion Injury - Mechanisms of Vascular Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Reperfusion injury - Wikipedia [en.wikipedia.org]

- 3. Ischemia-Reperfusion Injury : Pathophysiology and Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. This compound Efficacy in a Rat Model of Cardiac Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Mechanisms of Action In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Site Unavailable [ischemix.com]

- 8. Site Unavailable [ischemix.com]

- 9. researchgate.net [researchgate.net]

- 10. SUPPORT-1 (Subjects Undergoing PCI and Perioperative Reperfusion Treatment): A Prospective, Randomized Trial of this compound in Patients Undergoing Elective Percutaneous Coronary Intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Role of CMX-2043 in Preclinical Models of Traumatic Brain Injury: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Traumatic Brain Injury (TBI) remains a significant global health challenge with no FDA-approved neuroprotective therapeutics currently available. The secondary injury cascade, a complex series of deleterious biochemical and physiological events following the primary insult, is a key target for pharmacological intervention. CMX-2043, a novel cytoprotective compound, has emerged as a promising candidate in preclinical TBI models. This technical guide provides an in-depth analysis of the role of this compound in traumatic brain injury, summarizing key quantitative data, detailing experimental protocols, and visualizing its proposed mechanisms of action and experimental workflows.

Introduction to this compound

This compound is a proprietary new chemical entity developed by Ischemix, Inc. It is an analog of alpha-lipoic acid (ALA), a naturally occurring antioxidant. This compound is designed to have a multi-modal mechanism of action, addressing several key pathways involved in the secondary injury cascade of TBI.[1] Preclinical studies have demonstrated its potential to mitigate neuronal damage and improve functional outcomes in both rodent and porcine models of TBI.

Proposed Mechanism of Action

This compound is believed to exert its neuroprotective effects through a combination of pathways:

-

Activation of Pro-Survival Signaling: this compound has been shown to activate the PI3K/Akt signaling pathway, a crucial cascade for promoting cell survival and inhibiting apoptosis.

-

Mitochondrial Protection: The compound helps to preserve mitochondrial integrity and function, a critical factor as mitochondrial dysfunction is a central event in the TBI secondary injury cascade. This includes reducing mitochondrial reactive oxygen species (mtROS) and preserving oxidative phosphorylation.[1]

-

Reduction of Oxidative Stress: As an ALA analog, this compound possesses potent antioxidant properties, helping to neutralize harmful reactive oxygen species that are generated in excess after a TBI.

-

Modulation of Intracellular Calcium: this compound may help to regulate intracellular calcium levels, preventing the excitotoxicity that leads to neuronal death.

Below is a diagram illustrating the proposed signaling pathway of this compound in the context of TBI.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies of this compound in TBI models.

Table 1: Effects of this compound on Mitochondrial Function and Oxidative Stress in a Porcine TBI Model

| Parameter | Placebo Group | This compound Treated Group | Percentage Change |

| Mitochondrial ROS | 18.77 ± 1.58 | 8.28 ± 1.47 | ↓ 55.9% |

| 4-Hydroxynonenal (4-HNE) | - | Significantly Reduced | - |

| Protein Carbonyls | - | Significantly Reduced | - |

| Respiratory Control Ratio | - | Significantly Improved | - |

Data from a controlled cortical impact (CCI) model in piglets. This compound was administered at 18mg/kg at 1 and 13 hours post-injury. Measurements were taken 24 hours post-TBI.

Table 2: Effects of this compound on Antioxidant Enzyme Activity in a Porcine TBI Model

| Parameter | Placebo Group (nmol/min/mg protein) | Subcutaneous this compound (nmol/min/mg protein) | Intravenous this compound (nmol/min/mg protein) |

| Brain Catalase Activity | 31.65 ± 1.31 | 45.83 ± 3.09 | 36.48 ± 1.56 |

| Brain Superoxide Dismutase (SOD) Activity | 0.57 ± 0.05 U/mL/mg protein | 0.73 ± 0.05 U/mL/mg protein | 0.85 ± 0.09 U/mL/mg protein |

| Liver Catalase Activity | - | No Significant Change | ↑ 46.3% vs. Placebo |

Data from a CCI model in piglets. This compound was administered for 5 days post-TBI. Measurements were taken at 42 days post-TBI.[2]

Table 3: Effects of this compound on MRI-Based Biomarkers in a Porcine TBI Model

| Parameter | Placebo Group | Subcutaneous this compound | Intravenous this compound |

| Midline Shift Reduction (Day 1) | - | 57% | 50% |

| Midline Shift Reduction (Day 7) | - | 41% | 30% |

| Midline Shift Reduction (Day 42) | - | 50% | 51% |

Data from a CCI model in piglets with this compound administered for 5 days post-TBI.[2]

Table 4: Effects of this compound on Neurobehavioral Outcomes in a Rat TBI Model

| Parameter | Saline Group | This compound Treated Group |

| Beam Balance Time | - | Significantly Improved |

| Morris Water Maze Escape Latency | - | Significantly Reduced |

| Morris Water Maze Entries into Target Platform Zone | - | Significantly Increased |

Data from a focal model of TBI in rats.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the key experimental protocols used in the preclinical evaluation of this compound.

Porcine Controlled Cortical Impact (CCI) Model

-

Animal Model: 4-week-old Yorkshire piglets.[1]

-

Anesthesia: Anesthesia is induced and maintained throughout the surgical procedure.

-

Surgical Procedure:

-

A craniotomy is performed to expose the dura mater.

-

A controlled cortical impactor is used to induce a focal brain injury. The parameters of the impact (e.g., velocity, depth, and duration) are precisely controlled to create a reproducible injury.

-

-

Post-Operative Care: Animals receive post-operative analgesia and are closely monitored during recovery.

This compound Administration Protocols

-

Porcine Model (Short-term): A bolus of 18 mg/kg of this compound is administered at 1 hour and 13 hours post-injury.

-

Porcine Model (Long-term): this compound is administered either subcutaneously or intravenously for a total of 5 days, starting 1 hour post-TBI.[1]

-

Rat Model: Specific dosing for the rat model is detailed in the relevant patent documentation.[3]

Outcome Assessment Methodologies

-

Magnetic Resonance Imaging (MRI): MRI scans are performed at various time points (e.g., 1, 7, and 42 days post-TBI) to assess structural changes in the brain, including lesion volume, hemispheric swelling and atrophy, and midline shift.[2]

-

Mitochondrial Respirometry: Brain tissue is collected, and mitochondrial function is assessed by measuring oxygen consumption rates with various substrates and inhibitors to determine the respiratory control ratio.

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is used to quantify biomarkers of oxidative stress, such as 4-hydroxynonenal (4-HNE) and protein carbonyls, in brain tissue homogenates.

-

Enzyme Activity Assays: The activity of antioxidant enzymes like catalase and superoxide dismutase is measured in brain and liver tissue lysates.[2]

-

Neurobehavioral Testing:

-

Modified Rankin Scale (mRS): A clinical scale used to assess the degree of disability or dependence in daily activities.

-

Social Recognition Testing (SRT): A test to evaluate cognitive function, specifically memory and social recognition.

-

Beam Balance Test: Assesses motor coordination and balance.[3]

-

Morris Water Maze: A test of spatial learning and memory.[3]

-

The diagram below illustrates a typical experimental workflow for a preclinical study of this compound in a porcine TBI model.

Discussion and Future Directions

The preclinical data available to date strongly suggest that this compound holds significant promise as a neuroprotective agent for the treatment of TBI. Its multi-modal mechanism of action, targeting key aspects of the secondary injury cascade, is a key advantage. The consistent positive results observed across different animal models and a range of outcome measures, from biochemical markers to functional assessments, provide a solid foundation for its continued development.

Future research should focus on:

-

Dose-response studies: To determine the optimal therapeutic dose of this compound.

-

Therapeutic window: To establish the time frame after TBI during which this compound administration is most effective.

-

Combination therapies: To investigate the potential synergistic effects of this compound with other therapeutic strategies.

-

Chronic TBI models: To assess the long-term effects of this compound on recovery and the development of chronic TBI-related pathologies.

Conclusion

This compound has demonstrated a robust neuroprotective profile in preclinical models of traumatic brain injury. By targeting multiple pathways in the secondary injury cascade, it has been shown to reduce neuronal damage, decrease oxidative stress, and improve functional outcomes. The quantitative data and detailed experimental protocols presented in this whitepaper provide a comprehensive overview of the current state of this compound research in TBI and support its advancement into further clinical investigation as a potential therapeutic for this devastating condition.

References

- 1. researchgate.net [researchgate.net]

- 2. Catalase Activity in the Brain Is Associated with Recovery from Brain Injury in a Piglet Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US10744115B2 - Compositions and methods for treating traumatic brain injury - Google Patents [patents.google.com]

Preclinical Profile of CMX-2043: A Novel Cytoprotective Agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

CMX-2043 is a novel, multi-modal cytoprotective agent engineered from the naturally occurring antioxidant, R-alpha-lipoic acid (R-α-LA).[1][2] Preclinical research has demonstrated its potential in mitigating cellular damage in various models of ischemia-reperfusion injury (IRI) and traumatic brain injury (TBI).[3][4][5] this compound exhibits enhanced potency compared to its parent compound, R-α-LA, through a dual mechanism of action: direct antioxidant effects and activation of pro-survival signaling pathways.[1][6] This technical guide provides a comprehensive overview of the preclinical findings on this compound, including its mechanism of action, key in vitro and in vivo data, and safety profile, to inform further research and development.

Mechanism of Action

This compound is chemically defined as α-N-[(R)-1,2-dithiolane-3-pentanoyl]-l-glutamyl-l-alanine, a conjugate of R-α-LA and the dipeptide L-glutamyl-L-alanine.[3] Its cytoprotective effects are attributed to a multi-modal mechanism that includes:

-

Antioxidant Activity : this compound demonstrates potent antioxidant properties, effectively scavenging reactive oxygen species (ROS) that are a major contributor to secondary injury in TBI and IRI.[1][5]

-

Activation of the PI3K/Akt Signaling Pathway : A key mechanism of this compound's action is the activation of the phosphatidylinositide 3-kinase (PI3K)/Akt signaling cascade, a critical pathway for cell survival and inhibition of apoptosis.[1][4][7] This activation is more potent than that induced by R-α-LA.[1]

-

Modulation of Calcium Homeostasis : this compound has been shown to reduce carbachol-induced calcium overload, a downstream effect consistent with Akt activation.[1][6] This modulation of intracellular calcium levels helps to prevent excitotoxicity and subsequent cell death.

The activation of the PI3K/Akt pathway by this compound is initiated through the stimulation of the insulin receptor kinase and soluble tyrosine kinases.[1][6] The subsequent phosphorylation of Akt leads to the downstream inhibition of apoptotic processes and promotion of cell survival.[7]

Below is a diagram illustrating the proposed signaling pathway of this compound.

In Vitro Studies

A series of in vitro assays were conducted to elucidate the cellular mechanisms of this compound and compare its activity to R-α-LA.

Quantitative Data Summary

| Assay | Key Finding | Reference |

| Antioxidant Capacity | This compound showed greater peroxyl radical absorbance capacity than R-α-LA.[8] | [1] |

| Akt Phosphorylation | This compound was more potent than R-α-LA in inducing Akt phosphorylation in a dose-dependent manner.[1] | [1] |

| Tyrosine Kinase Activation | This compound was more effective than R-α-LA in activating insulin receptor kinase and soluble tyrosine kinase.[1] | [1] |

| IGF-1 Receptor Activation | Activation of the insulin-like growth factor 1 receptor was similar for both this compound and R-α-LA.[1][6] | [1][6] |

| Calcium Overload | This compound (2.5 mM) diminished the rise in cytosolic calcium in a concentration-dependent manner.[8] | [1][8] |

| Protein Binding | This compound was approximately 59.8% protein bound at a concentration of 4.065 µg/mL (10 µM).[3] | [3] |

| Solubility | Solubility of >100 mg/mL in PBS (pH 7.4).[3] | [3] |

| Plasma Stability | Stable in human plasma for at least 60 minutes at 37°C.[3] | [3] |

| Microsomal Stability | Stable in human liver microsomes for 60 minutes at 37°C.[3] | [3] |

Key Experimental Protocols

2.2.1. Akt Phosphorylation Assay

-

Cell Line: A549 human adenocarcinoma cells.[1]

-

Methodology:

-

Cells were cultured to near confluence.

-

Cells were treated with varying concentrations of this compound or R-α-LA for a specified duration.

-

For inhibition studies, cells were pre-incubated with the PI3K inhibitor LY294002 before the addition of this compound.[1][6]

-

Cell lysates were collected and subjected to Western blot analysis.

-

Blots were probed with antibodies specific for phosphorylated Akt (pAkt) and total Akt.

-

The ratio of pAkt to total Akt was quantified to determine the level of Akt activation.[1]

-

2.2.2. Intracellular Calcium Measurement

-

Cell Line: CHO-M1-WT3 cells.[8]

-

Methodology:

-

Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Cells were pre-incubated with this compound for 30 minutes.[8]

-

Intracellular calcium release was stimulated by the addition of carbachol.

-

Changes in intracellular calcium concentration were measured by monitoring the fluorescence intensity of the dye over time using a fluorometer.[1]

-

Below is a diagram illustrating the general experimental workflow for the in vitro assays.

In Vivo Studies

This compound has been evaluated in rodent and porcine models of IRI and TBI, demonstrating significant protective effects.

Quantitative Data Summary

| Animal Model | Indication | Key Finding | Reference |

| Rat | Cardiac Ischemia-Reperfusion Injury | This compound (50-200 mg/kg, p.o.) reduced myocardial infarct size to area at risk ratio and the incidence of arrhythmia.[8] | [3][8] |

| Pig | Traumatic Brain Injury | This compound treatment for five days post-injury resulted in a significant reduction in the volume of brain lesions compared to placebo.[5] | [5] |

| Pig | Traumatic Brain Injury | MRI analysis showed this compound administration reduced hemispheric swelling and atrophy, lesion volume, midline shift, and intracerebral hemorrhage.[9] | [9] |

| Pig | Traumatic Brain Injury | This compound preserved diffusivity, cerebral blood flow, and white matter integrity.[9] | [9] |

| Pig | Traumatic Brain Injury | Increased neural cell density, decreased neuroinflammation, and enhanced neurogenesis were observed with this compound treatment.[9] | [9] |

Key Experimental Protocols

3.2.1. Rat Model of Cardiac Ischemia-Reperfusion Injury

-

Animal Model: Anesthetized rats.

-

Methodology:

-

A surgical procedure was performed to induce regional myocardial ischemia by ligating a coronary artery for a defined period.

-

This compound or vehicle was administered prior to or during the ischemic period.

-

The ligature was then released to allow for reperfusion.

-

After a period of reperfusion, the hearts were excised.

-

The area at risk and the infarct size were determined using histological staining techniques (e.g., triphenyltetrazolium chloride staining).

-

The ratio of infarct size to the area at risk was calculated to assess the extent of myocardial damage.

-

3.2.2. Porcine Model of Traumatic Brain Injury

-

Animal Model: Immature swine.[10]

-

Methodology:

-

A focal traumatic brain injury was induced using a controlled cortical impact device.

-

This compound or placebo was administered at specified time points post-injury (e.g., bolus at 1 or 4 hours, followed by subsequent daily doses).[10]

-

Neurological and cognitive function was assessed at various time points post-injury.[9]

-

Non-invasive imaging (MRI) was performed to evaluate brain lesion volume, swelling, and other pathological changes at different time points.[9][10]

-

At the end of the study period, brain tissue was collected for histopathological and biochemical analyses, including assessment of mitochondrial respiration and markers of oxidative stress.[5][10]

-

Preclinical Safety and Toxicology

Extensive preclinical safety and toxicology studies have been conducted on this compound in both rat and dog models.

Quantitative Data Summary

| Species | Study Type | No-Observed-Adverse-Effect-Level (NOAEL) | Reference |

| Rat | Single and 14-day repeat intravenous doses | 30 mg/kg | [3] |

| Dog | Single intravenous dose | >10 mg/kg | [3] |

Key Safety Findings

-